3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid
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Overview
Description
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid typically involves the hydroxylation of a suitable precursor, followed by methylation. One common method involves the use of 3,4-dihydroxybenzoic acid as a starting material. This compound is reacted with methyl iodide and potassium hydroxide in a sealed tube to produce the methylated derivative, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzoic acids
Scientific Research Applications
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. For instance, the compound can inhibit specific enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
- 3-Hydroxy-4-methoxybenzoic acid
- 4-Hydroxy-3-methoxybenzoic acid
- 3-Hydroxy-4-methoxyphenylacetic acid
Comparison: Compared to its analogs, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid exhibits unique properties due to the presence of both hydroxy and methoxy groups on the benzoic acid core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-7-10(4-6-14(9)19-2)12-5-3-11(15(17)18)8-13(12)16/h3-8,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCLYGLRLONGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689991 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-04-5 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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